molecular formula C8H12N2 B1322725 1-(2-Pyridyl)-1-propylamine CAS No. 100155-73-5

1-(2-Pyridyl)-1-propylamine

Cat. No.: B1322725
CAS No.: 100155-73-5
M. Wt: 136.19 g/mol
InChI Key: ARIBPNACTHQUIK-UHFFFAOYSA-N
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Description

1-(2-Pyridyl)-1-propylamine is an organic compound featuring a pyridine ring attached to a propylamine chain. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Pyridyl)-1-propylamine can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with propylamine under basic conditions. The reaction typically requires a catalyst such as palladium and a base like potassium carbonate. The mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Pyridyl)-1-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted pyridyl derivatives.

Scientific Research Applications

1-(2-Pyridyl)-1-propylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Pyridyl)-1-propylamine involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the amine group can form hydrogen bonds and participate in nucleophilic reactions, affecting cellular processes.

Comparison with Similar Compounds

  • 2-Pyridylmethylamine
  • 2-Pyridylethylamine
  • 2-Pyridylbutylamine

Comparison: 1-(2-Pyridyl)-1-propylamine is unique due to its specific propylamine chain length, which influences its reactivity and interaction with molecular targets. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for diverse applications.

Properties

IUPAC Name

1-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-7(9)8-5-3-4-6-10-8/h3-7H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIBPNACTHQUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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